2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine
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Overview
Description
Chemical Reactions Analysis
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Studied for its role in maintaining the pluripotency of embryonic stem cells by inhibiting protein kinase D.
Industry: Used in the development of new materials and compounds with specific properties
Mechanism of Action
The mechanism of action of 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT signaling pathway is crucial for maintaining the undifferentiated state of embryonic stem cells. The molecular targets involved include protein kinase D and components of the PI3K/AKT signaling pathway .
Comparison with Similar Compounds
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine can be compared with other similar compounds that inhibit protein kinase D. Some of these similar compounds include:
CID 755673: Another inhibitor of protein kinase D with similar properties.
PD0325901: An inhibitor of mitogen-activated protein kinase kinase (MEK) used in combination with CID 755673 to maintain stem cell pluripotency.
CHIR99021: An inhibitor of glycogen synthase kinase 3 (Gsk3) used in combination with CID 755673 for similar applications
These compounds highlight the uniqueness of this compound in its ability to maintain stem cell pluripotency through the inhibition of protein kinase D and activation of the PI3K/AKT signaling pathway.
Properties
IUPAC Name |
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-3-5-10(6-4-8)16-12(14)18-13-15-9(2)7-11(19)17-13/h3-7H,1-2H3,(H4,14,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSDQMJJJDHSNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.